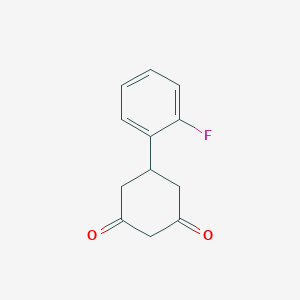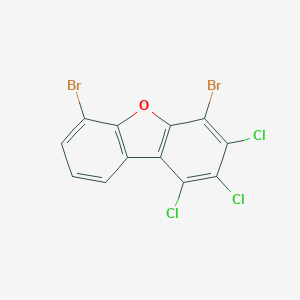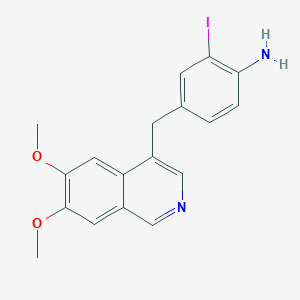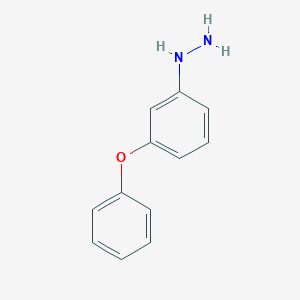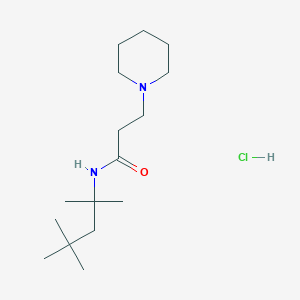
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a chemical compound that belongs to the pyrrole family. It is also known as 2,5-dimethyl-1-phenethyl-1H-pyrrole or DPP. This compound has attracted significant attention from the scientific community due to its potential applications in various fields such as medicine, pharmacology, and material science.
作用机制
The mechanism of action of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is not fully understood. However, it is believed to act through several pathways, including the inhibition of pro-inflammatory cytokines, the modulation of the immune response, and the activation of antioxidant enzymes.
生化和生理效应
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain, inhibit the growth of cancer cells, and protect against oxidative stress. The compound also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is its versatility in the laboratory. It can be easily synthesized using various methods and has been extensively studied for its potential applications in medicine and pharmacology. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole. One area of interest is the development of new synthetic methods for the compound, which could improve its yield and purity. Another direction for research is the investigation of the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the compound's anti-inflammatory and antioxidant properties could be further explored for potential applications in the treatment of other diseases such as cardiovascular disease and diabetes.
In conclusion, 2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole is a versatile compound with potential applications in various fields such as medicine, pharmacology, and material science. Its anti-inflammatory, analgesic, antitumor, and neuroprotective properties make it an attractive candidate for further research. However, more studies are needed to fully understand the compound's mechanism of action and to explore its potential applications in different areas.
合成方法
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole can be synthesized using several methods. One of the most common methods is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aldehyde with a nitroalkene, followed by reduction of the nitro group to an amine using a reducing agent such as sodium borohydride.
科学研究应用
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit anti-inflammatory, analgesic, and antitumor activities. The compound also shows promise as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
107112-45-8 |
|---|---|
产品名称 |
2,5-dimethyl-1-(1-phenylethyl)-1H-pyrrole |
分子式 |
C14H17N |
分子量 |
199.29 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(1-phenylethyl)pyrrole |
InChI |
InChI=1S/C14H17N/c1-11-9-10-12(2)15(11)13(3)14-7-5-4-6-8-14/h4-10,13H,1-3H3 |
InChI 键 |
QAWXOZABZNDGFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C(C)C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC=C(N1C(C)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




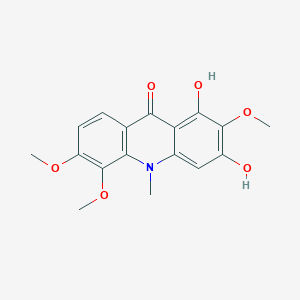
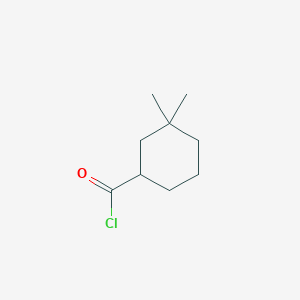
![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
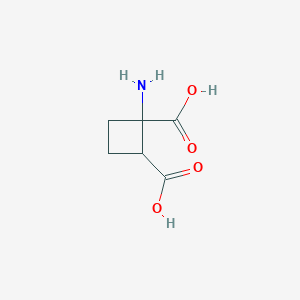
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
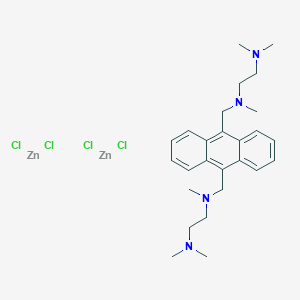
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
